(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
Description
The compound (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a highly functionalized sterol derivative characterized by a complex polycyclic framework. Key structural features include:
- Stereochemical complexity: Multiple stereocenters (1R, 3aS, 7aR, S-configurations) dictate its three-dimensional conformation .
- Extended conjugation: Ethylidene and methylene groups in the cyclohexylidene and indenyl systems enable π-electron delocalization, influencing reactivity and photochemical properties .
- Protective group: The tert-butyldimethylsilyl (TBS) ether at the 5-hydroxy position enhances stability during synthetic workflows .
- Hydrophilic terminus: The propan-1-ol group at the C2 position contributes to amphiphilic behavior, critical for membrane interactions in biological systems .
Properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2Si/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26,29H,1,9-11,14-19H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRJEDPAKOGUNG-JMMKEDKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol, often referred to as compound W168898, is a complex organic molecule with significant biological implications. It is primarily recognized as an intermediate in the synthesis of vitamin D receptor antagonists and has been studied for its potential antiproliferative activities against various cancer cell lines.
| Property | Value |
|---|---|
| Molecular Formula | C34H62O3SI2 |
| Molecular Weight | 575.04 g/mol |
| Boiling Point | 572.7 ± 50.0 °C (Predicted) |
| Density | 0.96 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in dichloromethane |
| pKa | 14.97 ± 0.10 (Predicted) |
Antiproliferative Effects
Research has demonstrated that compound W168898 exhibits notable antiproliferative activity against various cancer cell lines. In particular, studies have shown that it has comparable potency to natural epothilone A, a well-known antitumor agent. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation:
- A549 Cell Line : IC50 = 1.1 nM
- MCF-7 Cell Line : IC50 = 1.4 nM
These values suggest that compound W168898 is significantly more potent than many other compounds tested in similar conditions, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of compound W168898 appears to be linked to its ability to disrupt microtubule dynamics, similar to the action of epothilones. It binds effectively to tubulin, inhibiting polymerization and thus preventing cell division. This mechanism is critical for its antiproliferative effects, particularly in rapidly dividing cells such as those found in tumors .
Study on Migrastatic Activity
A study evaluated the migrastatic effects of various compounds including W168898 using a spheroid invasion assay with human melanoma cells (BLM). The results indicated that while the compound did not significantly increase cell migration, it effectively reduced the relative spheroid area, demonstrating its potential as a migrastatic agent .
Comparative Analysis with Other Compounds
In a comparative study involving structurally similar compounds, W168898 exhibited superior activity profiles against both A549 and MCF-7 cell lines when compared to derivatives lacking specific functional groups or structural features. This suggests that the presence of tert-butyldimethylsilyl groups and the overall stereochemistry of W168898 contribute significantly to its biological efficacy .
Scientific Research Applications
Vitamin D Receptor Antagonism
One of the primary applications of this compound is its role as an intermediate in synthesizing ZK 159222, a known vitamin D receptor antagonist. This compound exhibits potential therapeutic effects in conditions influenced by vitamin D signaling, such as certain cancers and metabolic disorders .
Synthesis of Arginase Inhibitors
The compound can also be utilized in the synthesis of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has implications in various diseases, including cancer and cardiovascular diseases. The inhibition of arginase can enhance the availability of L-arginine, which is vital for nitric oxide production and other metabolic pathways .
Synthesis Pathways
The synthesis of (S)-2-((1R,3aS,7aR,E)-4-((E)-2-((S)-5-((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol involves several steps that require careful control of stereochemistry and functional group transformations.
Synthetic Route Overview
- Starting Materials : The synthesis typically begins with readily available cyclohexene derivatives.
- Functionalization : Key steps include silylation using tert-butyldimethylsilyl chloride to protect hydroxyl groups, followed by various coupling reactions to build the indene structure.
- Final Steps : The final product is obtained through selective deprotection and purification processes.
Case Study 1: Development of ZK 159222
Research conducted on ZK 159222 highlighted its effectiveness as a vitamin D receptor antagonist. In vitro studies demonstrated its ability to inhibit the receptor's activity, leading to reduced cell proliferation in cancer cell lines .
Case Study 2: Arginase Inhibition
A recent study explored the synthesis of arginase inhibitors using (S)-2-((1R,3aS,7aR,E)-4-(E)-2-(3S,5R)-3,5-bis(tert-butyldimethylsilyl)oxy) derivatives. These compounds showed promising results in enhancing L-arginine bioavailability and exhibited anti-tumor properties in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Differences
The following compounds share core structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
-
Methodological Answer : Synthesis requires careful control of stereochemistry and protecting group strategies. The tert-butyldimethylsilyl (TBDMS) group is critical for protecting the hydroxyl moiety during synthesis. Use reflux conditions (e.g., acetic acid at 80–100°C for 3–5 hours) to promote conjugate addition or cyclization steps, as demonstrated in similar indene-derived systems . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of diastereomeric impurities. Monitor reaction progress using TLC with UV visualization .
-
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TBDMS protection | TBDMS-Cl, imidazole, DMF | 85–90 | ≥95% |
| Cyclization | AcOH, reflux, 5 h | 70–75 | 90% |
Q. How can the compound’s structure be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Assign stereochemistry using - and -NMR. For example, the E/Z configuration of conjugated alkenes is confirmed by coupling constants ( for trans alkenes) .
- IR : Identify hydroxyl (3400–3600 cm) and silyl ether (1250 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+Na] peak at m/z 568.3521) .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Use flash column chromatography (silica gel, 20:1 hexane/ethyl acetate) to separate stereoisomers. For crystalline intermediates, recrystallization in ethanol/water (7:3 v/v) improves purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments from NMR and X-ray data be resolved?
- Methodological Answer : Combine NOESY NMR (to detect spatial proximity of protons) with X-ray crystallography (for absolute configuration). For example, conflicting -NMR coupling constants in similar cyclohexylidene systems were resolved by X-ray analysis of a brominated derivative . Computational methods (e.g., DFT-based NMR chemical shift prediction ) can validate assignments .
Q. What strategies optimize the compound’s solubility for in vitro studies without altering stereochemistry?
- Methodological Answer :
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies :
Q. What computational approaches predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for alkene isomerization or silyl ether cleavage. Compare with experimental values from kinetic studies. Molecular dynamics (MD) simulations (AMBER force field) can assess conformational flexibility in solution .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
